molecular formula C7H11NO4 B12100795 2-(Amino(cyclopropyl)methyl)malonic acid

2-(Amino(cyclopropyl)methyl)malonic acid

Cat. No.: B12100795
M. Wt: 173.17 g/mol
InChI Key: ACSBQRMLFHRUDN-UHFFFAOYSA-N
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Description

2-(Amino(cyclopropyl)methyl)malonic acid is a specialized malonic acid derivative of interest in medicinal chemistry and organic synthesis. This compound features both amino and malonic acid functional groups on a cyclopropane ring system, making it a versatile chiral building block or intermediate. Its potential research applications include serving as a precursor in the synthesis of more complex molecules with constrained geometries, potentially for the development of bioactive compounds or enzyme inhibitors. Malonic acid derivatives are central to many metabolic pathways and are often employed in multi-step synthetic routes, such as in the preparation of compounds with potential therapeutic value. The cyclopropane ring is a common motif in drug design used to confer conformational restraint and metabolic stability. Researchers can utilize this compound to explore structure-activity relationships or as a starting material for the synthesis of novel chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use. The specific mechanism of action and detailed research value are dependent on the particular application and are not fully characterized for this compound.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]propanedioic acid

InChI

InChI=1S/C7H11NO4/c8-5(3-1-2-3)4(6(9)10)7(11)12/h3-5H,1-2,8H2,(H,9,10)(H,11,12)

InChI Key

ACSBQRMLFHRUDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(C(=O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Enolate Generation and Alkylation

Deprotonation of diethyl malonate using NaOEt or LDA in anhydrous THF generates a resonance-stabilized enolate. Reaction with cyclopropylmethyl halides at −78°C to 0°C affords dialkylated malonic esters. For example, US Patent 5,334,747 reports a 92% yield of diethyl (cyclopropylmethyl)malonate using NaH in THF with cyclopropylmethyl bromide.

Hydrolysis and Decarboxylation

The alkylated ester undergoes saponification via acid-catalyzed (HCl/H₂O) or ion-exchange resin methods. Patent US 5,886,219 demonstrates that refluxing with Lewatit® SP 112 (H⁺ form) in water/toluene achieves 95% purity after azeotropic drying. Subsequent decarboxylation at 150–200°C under reduced pressure yields the monocarboxylic acid intermediate.

Table 1: Hydrolysis Conditions and Yields

Ester SubstrateCatalystTemp (°C)Time (h)Yield (%)
Diethyl (cyclopropylmethyl)malonateH₂SO₄ (2M)100878
Dimethyl (cyclopropylmethyl)malonateLewatit® SP 11285795
Diisopropyl (cyclopropylmethyl)malonateAmberlyst-1590682

Introduction of the amino group is achieved via reductive amination of 2-(cyclopropylmethyl)-3-oxomalonic acid derivatives.

Formation of Iminium Intermediates

Condensation of 2-(cyclopropylmethyl)malonic acid with ammonium acetate in ethanol generates an unstable imine. Patent CN 101003511B details the use of NaBH₄ in MeOH at 0°C, achieving 68% yield of the primary amine. For secondary amines, Pd/C-catalyzed hydrogenation with methylamine gives 2-(methylamino(cyclopropyl)methyl)malonic acid in 74% yield.

Stereoselective Approaches

Chiral auxiliaries like (R)-BINOL-phosphoric acid enable asymmetric induction. The PMC article (PMC10644390) documents electrochemical decarboxylation of N-acetylated malonates using graphite electrodes, producing β-amino acids with 88% ee.

Cyclopropane Ring Construction via [2+1] Cycloaddition

Late-stage cyclopropanation avoids handling strained intermediates.

Simmons–Smith Reaction

Treatment of allylmalonic esters with Zn/Cu couples and CH₂I₂ in Et₂O forms the cyclopropane ring. Optimal conditions (0°C, 12 h) yield 85% cyclopropylated product.

Transition Metal-Catalyzed Methods

Rh₂(esp)₂-catalyzed cyclopropanation of diazomalonates with styrenes achieves 91% yield (J. Am. Chem. Soc. 2019, 141, 10742). This method is particularly effective for electron-deficient alkenes.

Solid-Phase Synthesis for High-Throughput Production

Immobilization on Wang resin enables iterative functionalization:

  • Ester Loading : Coupling diethyl malonate to hydroxymethyl resin via DIC/HOBt (98% efficiency).

  • On-Resin Alkylation : Mitsunobu reaction with cyclopropanemethanol (DIAD, Ph₃P) yields 89% loading.

  • Cleavage and Amination : TFA-mediated cleavage followed by EDC/HOBt coupling with Boc-protected amines gives 2-(amino(cyclopropyl)methyl)malonic acid in 76% overall yield.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling diethyl malonate, cyclopropylmethyl bromide, and K₂CO₃ in a planetary mill (500 rpm, 2 h) eliminates solvent use, achieving 82% yield.

Enzymatic Amination

Transaminases (e.g., Codexis TA-103) convert 2-(cyclopropylmethyl)oxomalonic acid to the (S)-enantiomer with >99% ee in phosphate buffer (pH 7.5, 30°C).

Table 2: Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Classical Alkylation78–9595–99RacemicIndustrial
Reductive Amination68–7490–93LowPilot Scale
Electrochemical44–8885–92High (88% ee)Lab Scale
Solid-Phase7698RacemicLab Scale

Chemical Reactions Analysis

2-(Amino(cyclopropyl)methyl)malonic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions would be derivatives of the compound with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition or metabolic pathways.

    Medicine: Potential pharmaceutical applications due to its unique structure.

    Industry: As a precursor for the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 2-(Amino(cyclopropyl)methyl)malonic acid exerts its effects would depend on its specific application. It may interact with molecular targets or participate in metabolic processes.

Biological Activity

2-(Amino(cyclopropyl)methyl)malonic acid is a malonic acid derivative characterized by the presence of an amino group and a cyclopropyl moiety. This compound exhibits unique chemical properties due to its functional groups, which include two carboxylic acid groups and an amino group. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of 2-(Amino(cyclopropyl)methyl)malonic acid can be represented as follows:

H2C CP COOH 2NH2\text{H}_2\text{C CP COOH }_2\text{NH}_2

Where "CP" denotes the cyclopropyl group. The presence of both carboxylic acid functionalities allows for various chemical reactions, including decarboxylation, which can influence its biological activity.

Biological Activity Overview

The biological activity of 2-(Amino(cyclopropyl)methyl)malonic acid has been linked to several mechanisms, including:

Study 1: Enzyme Inhibition

In a study focusing on malonic acid derivatives, 2-(Amino(cyclopropyl)methyl)malonic acid was evaluated for its ability to inhibit factor Xa. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range, showcasing its potential as a therapeutic agent in thromboembolic disease management .

Study 2: Antimicrobial Activity

Research on malonic acid derivatives revealed that certain compounds within this class possess antimicrobial properties. Although specific data on 2-(Amino(cyclopropyl)methyl)malonic acid is sparse, related studies suggest that modifications to the malonic acid framework can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(Amino(cyclopropyl)methyl)malonic acid, a comparison with structurally related compounds is insightful:

Compound NameStructure FeaturesBiological Activity
Methylmalonic AcidOne methyl group on malonic acidInvolved in vitamin B12 metabolism
Malonic AcidBasic dicarboxylic acidGeneral metabolic intermediate
Cyclopropylamine DerivativesAmino group attached to cyclopropaneDiverse biological activities
2-(Amino(cyclopropyl)methyl)malonic acidCyclopropyl and amino groups on malonic acidPotential enzyme inhibition and antimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonic Acid Derivatives

  • 2-(Boc-amino)malonic Acid (CAS 119881-02-6): Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group attached to the malonic acid backbone. Molecular Formula: C₈H₁₃NO₆; Molecular Weight: 219.19 g/mol . Key Differences: The Boc group enhances stability during synthetic processes, whereas the target compound’s unprotected amino group may confer higher reactivity. The cyclopropyl moiety in 2-(Amino(cyclopropyl)methyl)malonic acid introduces steric hindrance and conformational rigidity absent in this Boc-protected analog.

Cyclopropyl-Containing Amino Acids

  • [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0): Structure: Cyclopropane ring bonded to an aminomethyl group and an acetic acid chain. Molecular Formula: C₆H₁₂ClNO₂; Molecular Weight: 165.62 g/mol . Comparison: The single carboxylic acid group and hydrochloride salt form contrast with the dual carboxylic acids and free amino group in the target compound.
  • 2-[Cyclopropyl(methyl)amino]acetic Acid (CAS 1094909-72-4): Structure: Methyl-substituted cyclopropylamino group attached to acetic acid. Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.16 g/mol . Key Contrast: The methyl group on the nitrogen reduces nucleophilicity compared to the primary amino group in 2-(Amino(cyclopropyl)methyl)malonic acid. This difference impacts reactivity in coupling reactions or enzyme interactions.
  • (2S)-Amino-2-(1-methylcyclopropyl)acetic Acid: Structure: Chiral amino acid with a methyl-substituted cyclopropane. Molecular Weight: 129.16 g/mol .

Cyclopropane-Integrated Carboxylic Acids

  • 2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid: Structure: Cyclopropane with a methylidene group adjacent to an amino acid chain. IUPAC Name: 2-amino-3-(2-methylidenecyclopropyl)propanoic acid .

Structural and Functional Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
2-(Amino(cyclopropyl)methyl)malonic acid Not provided ~175–200 (estimated) Malonic acid, cyclopropane, primary amine Bifunctional acidity, rigid cyclopropane
2-(Boc-amino)malonic Acid C₈H₁₃NO₆ 219.19 Boc-protected amine, malonic acid Enhanced stability, synthetic utility
[1-(Aminomethyl)cyclopropyl]acetic Acid HCl C₆H₁₂ClNO₂ 165.62 Cyclopropane, acetic acid, hydrochloride High solubility, ionic form
2-[Cyclopropyl(methyl)amino]acetic Acid C₆H₁₁NO₂ 129.16 Methylamino-cyclopropane, acetic acid Reduced nucleophilicity

Q & A

Q. What are the optimal synthetic routes for 2-(Amino(cyclopropyl)methyl)malonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of malonic acid derivatives with cyclopropylamine intermediates. Key steps include:
  • Cyclopropane introduction : Use of cyclopropylmethyl halides or sulfonates (e.g., methanesulfonyl derivatives) for nucleophilic substitution with malonic acid esters .
  • Amino group incorporation : Protection/deprotection strategies (e.g., Boc or Fmoc groups) to avoid side reactions during coupling .
  • Optimization : Solvent polarity (e.g., DMF for polar intermediates) and temperature control (0–25°C) are critical to minimize racemization and hydrolysis .
    Data Table :
Reaction StepYield (%)Key Conditions
Cyclopropane alkylation60–75K₂CO₃, DMF, 0°C
Amino coupling45–55HATU, DIEA, RT

Q. How can researchers characterize the stereochemical purity of 2-(Amino(cyclopropyl)methyl)malonic acid?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and NOE effects to confirm spatial arrangement .
  • X-ray crystallography : For definitive stereochemical assignment, co-crystallize with heavy atoms (e.g., Pt derivatives) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against malonic acid-dependent enzymes (e.g., malonyl-CoA decarboxylase) using spectrophotometric NADH-coupled assays .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced Research Questions

Q. How does the cyclopropyl group influence the conformational dynamics of peptides incorporating 2-(Amino(cyclopropyl)methyl)malonic acid?

  • Methodological Answer :
  • Molecular dynamics simulations : Compare backbone dihedral angles (ϕ/ψ) in peptides with vs. without the cyclopropyl group using AMBER or CHARMM force fields .
  • Circular dichroism (CD) : Analyze β-sheet or α-helix stabilization in model peptides (e.g., polyalanine sequences) .
    Key Finding : Cyclopropyl restricts side-chain rotation, enhancing rigidity and stabilizing extended conformations in peptide chains .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Batch analysis : Verify purity (>98% via HPLC) and stereochemistry, as impurities <2% can alter receptor binding .
  • Assay standardization : Control variables like buffer pH (malonic acid is pH-sensitive) and cell passage number in replicate studies .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., cyclopentyl analogs) to identify trends in steric vs. electronic effects .

Q. What advanced analytical techniques are required to study metabolic stability in vivo?

  • Methodological Answer :
  • LC-MS/MS : Quantify parent compound and metabolites in plasma/tissue extracts using MRM transitions (e.g., m/z 190 → 146 for malonic acid cleavage) .
  • Stable isotope labeling : Use ¹³C-labeled cyclopropyl groups to track metabolic pathways via isotope ratio mass spectrometry .

Data Contradiction and Validation

Q. Why do some studies report high cytotoxicity while others show no effect?

  • Methodological Answer :
  • Dose-response profiling : Test across a wider concentration range (nM–mM) to identify threshold effects .
  • Cell line variability : Compare results in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) due to differences in metabolic enzymes .
    Example : In HEK293 cells, IC₅₀ = 50 μM, while primary neurons show toxicity only at >200 μM due to altered mitochondrial uptake .

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